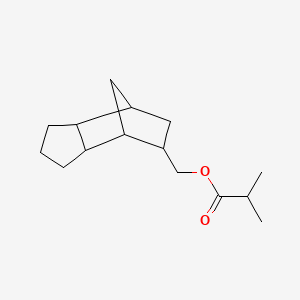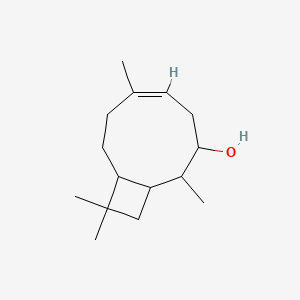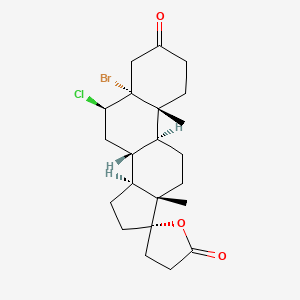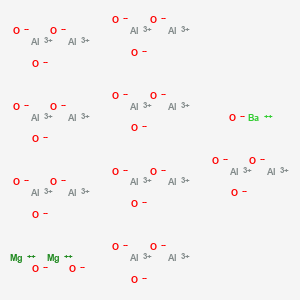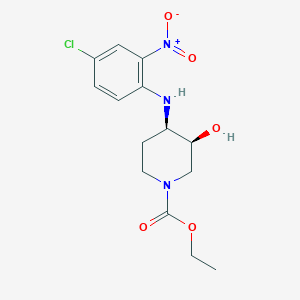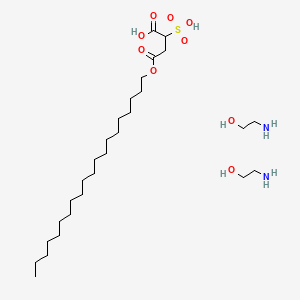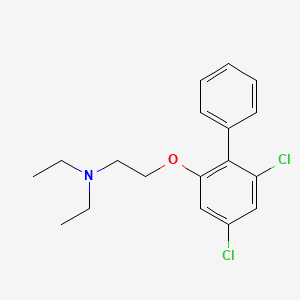
N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide is a chemical compound with the molecular formula C9H13N3O3 and a molecular weight of 211.2178 g/mol . This compound is characterized by its imidazolidinone ring structure, which is substituted with a dimethyl group and an acrylamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acrylamide moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the acrylamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinone derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives.
科学的研究の応用
N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty polymers and materials.
作用機序
The mechanism of action of N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This property is exploited in biochemical research to study protein function and interactions .
類似化合物との比較
Similar Compounds
- N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
- 1,3-Dimethyl-1-(1-methyl-2,5-dioxoimidazolidin-4-yl)urea
Uniqueness
N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide is unique due to its acrylamide moiety, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable tool in synthetic chemistry and biochemical research .
特性
CAS番号 |
93982-43-5 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC名 |
N-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C9H13N3O3/c1-4-6(13)10-5-12-7(14)9(2,3)11-8(12)15/h4H,1,5H2,2-3H3,(H,10,13)(H,11,15) |
InChIキー |
FDDHPCWGNIJSAP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CNC(=O)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


